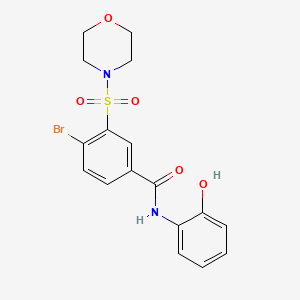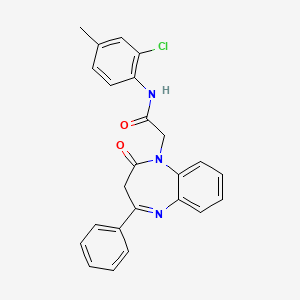![molecular formula C18H24N6 B11264958 N~4~-(2,4-dimethylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11264958.png)
N~4~-(2,4-dimethylphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2,4-DIMETHYLPHENYL)-N6,N6-DIETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-DIMETHYLPHENYL)-N6,N6-DIETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 2,4-dimethylphenyl and diethyl groups is carried out using suitable reagents and catalysts.
Final modifications: The final step often involves methylation and amination reactions to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-DIMETHYLPHENYL)-N6,N6-DIETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Ethanol, dimethylformamide, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N4-(2,4-DIMETHYLPHENYL)-N6,N6-DIETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Investigated for its potential to be developed into therapeutic drugs for various diseases.
Chemical Biology: Utilized in probing biological pathways and mechanisms due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N4-(2,4-DIMETHYLPHENYL)-N6,N6-DIETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: It may inhibit key enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Signal Transduction Pathways: It can affect various signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N4-(2,4-Dimethylphenyl)-N6,N6-diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(2,4-Dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
The uniqueness of N4-(2,4-DIMETHYLPHENYL)-N6,N6-DIETHYL-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substitution pattern and the presence of both diethyl and dimethylphenyl groups. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N6 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-N,6-N-diethyl-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6/c1-6-24(7-2)18-21-16(14-11-19-23(5)17(14)22-18)20-15-9-8-12(3)10-13(15)4/h8-11H,6-7H2,1-5H3,(H,20,21,22) |
InChI Key |
WJNSSEWGHPQKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C2C=NN(C2=N1)C)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-(3-methoxyphenyl)urea](/img/structure/B11264875.png)
![1-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine](/img/structure/B11264881.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11264889.png)
![3-(4-Ethylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B11264894.png)
![3-(4-Ethylphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine](/img/structure/B11264902.png)
![3-(3-chlorophenyl)-1-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11264904.png)
![N-(2,5-Dimethylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11264907.png)

![6-(4-ethoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11264916.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11264934.png)
![N1-(3-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11264942.png)
![2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11264948.png)
![N,N-diethyl-3-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide](/img/structure/B11264951.png)
